molecular formula C14H24N2O3 B7158751 N-[[1-(2-methyloxolane-3-carbonyl)piperidin-3-yl]methyl]acetamide

N-[[1-(2-methyloxolane-3-carbonyl)piperidin-3-yl]methyl]acetamide

Cat. No.: B7158751
M. Wt: 268.35 g/mol
InChI Key: DEWPRYNTYAVEHA-UHFFFAOYSA-N
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Description

“N-[[1-(2-methyloxolane-3-carbonyl)piperidin-3-yl]methyl]acetamide” is a synthetic organic compound that features a piperidine ring, an oxolane ring, and an acetamide group

Properties

IUPAC Name

N-[[1-(2-methyloxolane-3-carbonyl)piperidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-10-13(5-7-19-10)14(18)16-6-3-4-12(9-16)8-15-11(2)17/h10,12-13H,3-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWPRYNTYAVEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)C(=O)N2CCCC(C2)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[[1-(2-methyloxolane-3-carbonyl)piperidin-3-yl]methyl]acetamide” typically involves multiple steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Oxolane Ring: The oxolane ring can be introduced via nucleophilic substitution or ring-closing reactions.

    Attachment of the Acetamide Group: The acetamide group is usually introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the oxolane ring.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetamide group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, “N-[[1-(2-methyloxolane-3-carbonyl)piperidin-3-yl]methyl]acetamide” can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound might be investigated for its potential as a pharmacological agent. Its structure suggests it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. For instance, it might exhibit activity against certain diseases or conditions, although this would require extensive research and clinical trials.

Industry

In industrial applications, “this compound” could be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-[[1-(2-methyloxolane-3-carbonyl)piperidin-3-yl]methyl]acetamide” would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would vary based on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2-methyloxolane-3-carbonyl)piperidin-3-yl]methyl]formamide
  • N-[[1-(2-methyloxolane-3-carbonyl)piperidin-3-yl]methyl]propionamide

Uniqueness

“N-[[1-(2-methyloxolane-3-carbonyl)piperidin-3-yl]methyl]acetamide” is unique due to its specific combination of functional groups and ring structures

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